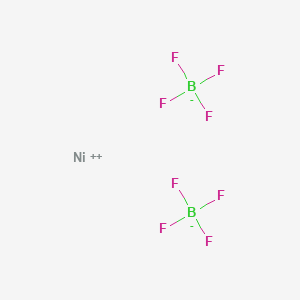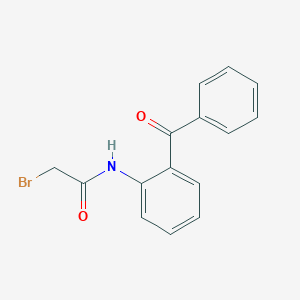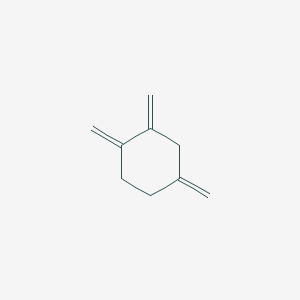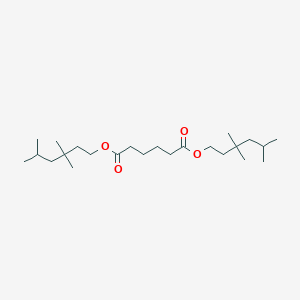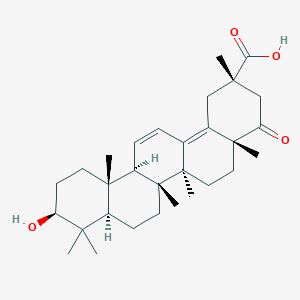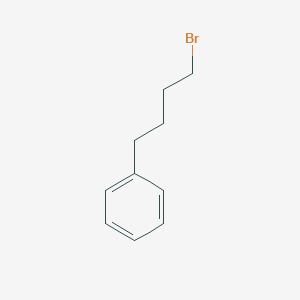
1-Bromo-4-phenylbutane
Overview
Description
1-Bromo-4-phenylbutane, also known as (4-Bromobutyl)benzene or 4-Phenylbutyl bromide, is a chemical compound with the molecular weight of 213.11 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
A known process for producing 1-bromo-4-phenylbutane involves reacting benzene with 4-halobutanol in the presence of a Lewis acid catalyst to give 4-phenylbutanol, followed by bromination . Another process involves reacting benzene with 1-bromo-4-chlorobutane in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular formula of 1-Bromo-4-phenylbutane is C10H13Br . The compound contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
1-Bromo-4-phenylbutane can undergo various reactions. For instance, it can react with benzene in the presence of a Lewis acid catalyst to give 4-phenylbutanol, followed by bromination . It can also react with n-BuLi in pure heptane .Physical And Chemical Properties Analysis
1-Bromo-4-phenylbutane is a liquid at room temperature . It has a molecular weight of 213.11 .Scientific Research Applications
Organic Synthesis
1-Bromo-4-phenylbutane is often used as a reagent in organic synthesis . It can act as a building block in the synthesis of more complex organic molecules. Its bromine atom makes it a good leaving group, which is useful in nucleophilic substitution reactions .
Pharmaceutical Research
This compound is used as a pharmaceutical intermediate . This means it’s used in the production of various pharmaceutical drugs. The specifics of these applications would depend on the particular drug being synthesized .
Material Science
In material science, 1-Bromo-4-phenylbutane could potentially be used in the synthesis of new materials. Its structure could allow it to act as a monomer in the creation of certain types of polymers .
Biochemical Research
In biochemical research, 1-Bromo-4-phenylbutane could be used in the study of various biological processes. For example, it could be used to synthesize compounds that are structurally similar to certain biomolecules, allowing researchers to study their function .
Industrial Applications
On an industrial scale, 1-Bromo-4-phenylbutane could be used in the synthesis of various products, such as dyes, resins, or other chemicals .
Educational Purposes
In educational settings, 1-Bromo-4-phenylbutane could be used in teaching laboratories to demonstrate various chemical reactions and techniques .
Safety And Hazards
1-Bromo-4-phenylbutane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Relevant Papers The synthesis and properties of 1-Bromo-4-phenylbutane have been discussed in several papers and patents . These documents provide valuable insights into the production methods, reactions, and potential applications of this compound.
properties
IUPAC Name |
4-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBQQAHIVODAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293481 | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-phenylbutane | |
CAS RN |
13633-25-5 | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-4-PHENYLBUTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






